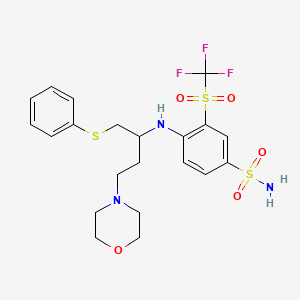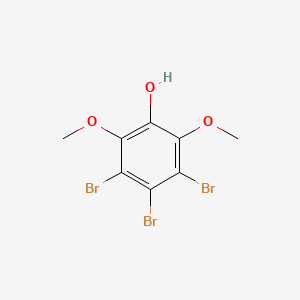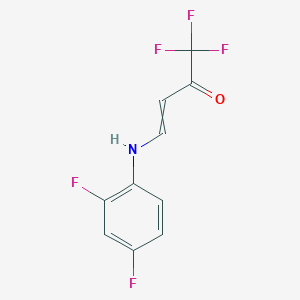![molecular formula C16H14BNO3 B14011824 6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxaborole moiety, which is known for its biological activity, and an indole ring, which is a common structure in many natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole typically involves multiple steps, starting from commercially available precursors. The key steps often include:
- Formation of the benzoxaborole ring through cyclization reactions.
- Introduction of the indole moiety via coupling reactions.
- Methoxylation to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:
- Use of high-purity reagents and solvents.
- Implementation of advanced purification techniques such as chromatography.
- Scale-up of the reaction conditions to accommodate large-scale production.
化学反応の分析
Types of Reactions
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
類似化合物との比較
Similar Compounds
1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole: can be compared with other benzoxaborole-containing compounds and indole derivatives.
Similar compounds: include 1-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)benzenesulfonamide and other benzoxaborole-indole hybrids.
Uniqueness
What sets 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole apart is its unique combination of the benzoxaborole and indole moieties, which may confer distinct biological activities and chemical properties not found in other compounds.
This detailed article provides a comprehensive overview of 1-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)-5-methoxy-1h-indole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H14BNO3 |
|---|---|
分子量 |
279.1 g/mol |
IUPAC名 |
1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)-5-methoxyindole |
InChI |
InChI=1S/C16H14BNO3/c1-20-14-4-5-16-11(8-14)6-7-18(16)13-3-2-12-10-21-17(19)15(12)9-13/h2-9,19H,10H2,1H3 |
InChIキー |
DGRXRBPLYYEOCD-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=C3C=CC(=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)






![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)




